molecular formula C8H6ClFO4S B15258368 Methyl 5-chloro-2-(fluorosulfonyl)benzoate

Methyl 5-chloro-2-(fluorosulfonyl)benzoate

Cat. No.: B15258368
M. Wt: 252.65 g/mol
InChI Key: ZVBKDLOZXBPIDZ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C8H6ClFO4S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a chloro group, a fluorosulfonyl group, and a benzoate ester moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(fluorosulfonyl)benzoate typically involves the esterification of 5-chloro-2-(fluorosulfonyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(fluorosulfonyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-2-(fluorosulfonyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The chloro and fluorosulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules through non-covalent interactions, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-2-(fluorosulfonyl)benzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both chloro and fluorosulfonyl groups makes it a valuable intermediate for various synthetic applications, offering versatility in chemical transformations .

Properties

Molecular Formula

C8H6ClFO4S

Molecular Weight

252.65 g/mol

IUPAC Name

methyl 5-chloro-2-fluorosulfonylbenzoate

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3

InChI Key

ZVBKDLOZXBPIDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)S(=O)(=O)F

Origin of Product

United States

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